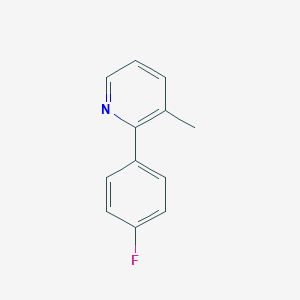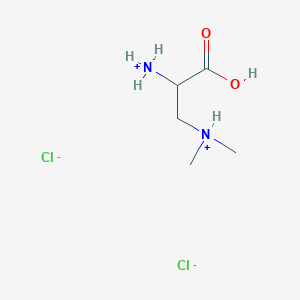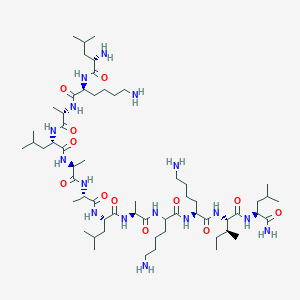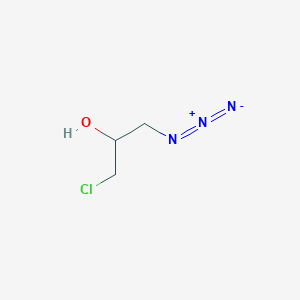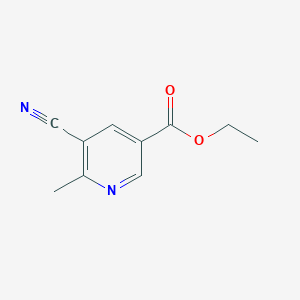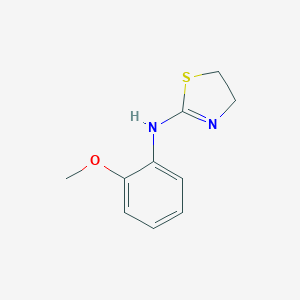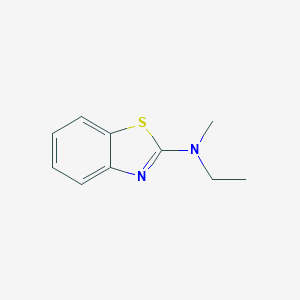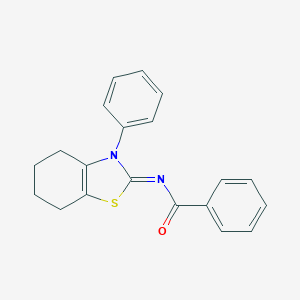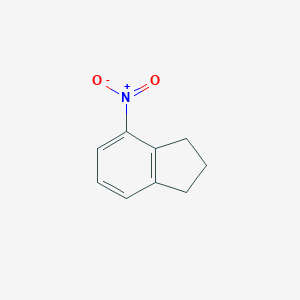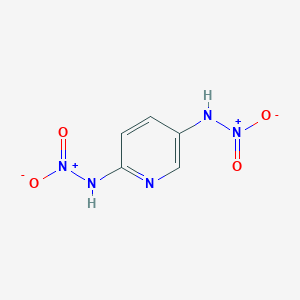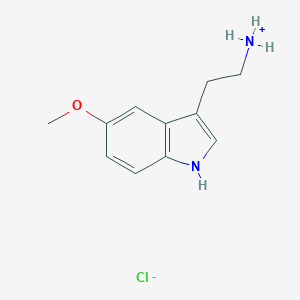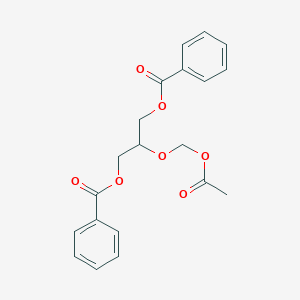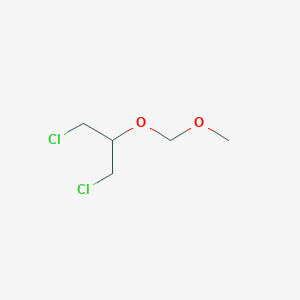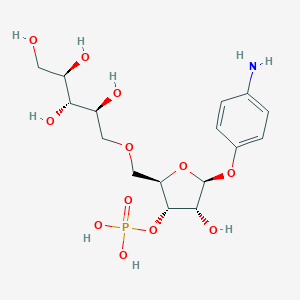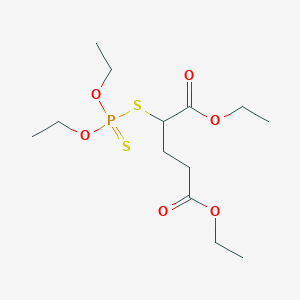
alpha-Glutarate malathion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-glutarate malate, also known as alpha-ketoglutarate malate, is a chemical compound that is widely used in scientific research. It is a combination of alpha-ketoglutarate and malic acid, two important molecules in the body. Alpha-ketoglutarate is an intermediate in the Krebs cycle, which is involved in the production of energy in the body. Malic acid is a key component of the malate-aspartate shuttle, which plays a role in transporting energy between the mitochondria and the cytosol. Alpha-glutarate malate has been shown to have a number of biochemical and physiological effects, and has potential applications in a variety of fields.
Mecanismo De Acción
The mechanism of action of alpha-glutarate malate is not fully understood, but it is believed to be related to its role in energy metabolism. Alpha-ketoglutarate is an intermediate in the Krebs cycle, which is involved in the production of ATP, the primary energy currency of the cell. Malic acid is a key component of the malate-aspartate shuttle, which plays a role in transporting energy between the mitochondria and the cytosol. By combining these two molecules, alpha-glutarate malate may help to increase energy production and reduce fatigue.
Efectos Bioquímicos Y Fisiológicos
Alpha-glutarate malate has a number of biochemical and physiological effects. It has been shown to increase ATP production, which may help to improve athletic performance and reduce fatigue. It has also been shown to increase muscle mass, possibly through its role in protein synthesis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-glutarate malate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, there are some limitations to its use. It is a relatively new compound, and there is still much that is not known about its effects. Additionally, it may not be appropriate for use in certain types of experiments, such as those involving animal models.
Direcciones Futuras
There are a number of potential future directions for research on alpha-glutarate malate. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and may be able to help prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. It has been shown to have a number of metabolic effects, and may be able to help regulate glucose and lipid metabolism. Finally, there is also interest in its potential use in the development of new drugs and therapeutic agents. Its unique combination of alpha-Glutarate malathionutarate and malic acid may make it a useful starting point for the development of novel compounds with a wide range of applications.
Métodos De Síntesis
Alpha-glutarate malate can be synthesized by combining alpha-Glutarate malathionutarate and malic acid in a 1:1 ratio. The reaction can be catalyzed by a variety of enzymes, including fumarase, which converts malic acid to fumaric acid, and aconitase, which converts fumaric acid to alpha-Glutarate malathionutarate. The resulting alpha-glutarate malate is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Alpha-glutarate malate has a wide range of scientific research applications. It is commonly used as a nutritional supplement, and has been shown to have a number of health benefits. It has been used to improve athletic performance, increase muscle mass, and reduce fatigue. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Propiedades
Número CAS |
19594-34-4 |
|---|---|
Nombre del producto |
alpha-Glutarate malathion |
Fórmula molecular |
C13H25O6PS2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
diethyl 2-diethoxyphosphinothioylsulfanylpentanedioate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-16-12(14)10-9-11(13(15)17-6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clave InChI |
AZCYCJZIXYBDLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |
Sinónimos |
Phosphorodithioic acid O,O-diethyl S-[1,3-bis(ethoxycarbonyl)propyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



